N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride
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Overview
Description
N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a pyridine ring attached to a butane-1,4-diamine backbone, and it is often used in research and industrial processes due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with butane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism by which N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N,N’-Tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine: Similar structure but with additional pyridine groups.
N-(Pyridin-2-yl)amides: Contains a pyridine ring but differs in the amide linkage
Uniqueness
N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride is unique due to its specific combination of a pyridine ring and a butane-1,4-diamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-6-2-4-7-12-9-10-5-1-3-8-13-10;;/h1,3,5,8,12H,2,4,6-7,9,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWKNJJJRVSEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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